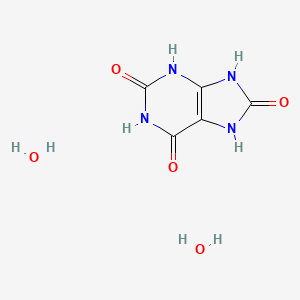
(4-Bromophenyl)phenylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)phenylarsinic acid is an organoarsenic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)phenylarsinic acid typically involves the reaction of phenylarsine oxide with 4-bromophenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized arsenic species.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states, potentially forming arsine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products include arsenic oxides and hydroxides.
Reduction: Products include arsine and its derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (4-aminophenyl)phenylarsinic acid.
Applications De Recherche Scientifique
(4-Bromophenyl)phenylarsinic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)phenylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects, such as anticancer activity, where it induces apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Phenylarsine oxide: Lacks the bromine atom but shares similar arsenic chemistry.
(4-Chlorophenyl)phenylarsinic acid: Similar structure with a chlorine atom instead of bromine.
(4-Methylphenyl)phenylarsinic acid: Contains a methyl group instead of bromine.
Uniqueness: (4-Bromophenyl)phenylarsinic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
6973-86-0 |
|---|---|
Formule moléculaire |
C12H10AsBrO2 |
Poids moléculaire |
341.03 g/mol |
Nom IUPAC |
(4-bromophenyl)-phenylarsinic acid |
InChI |
InChI=1S/C12H10AsBrO2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
Clé InChI |
MNFKFHHMPUUMJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


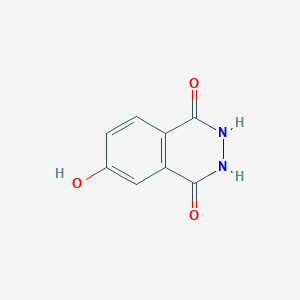
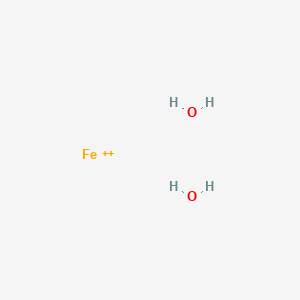
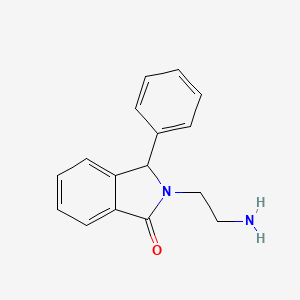
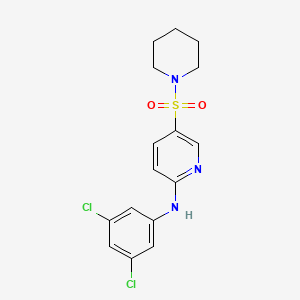
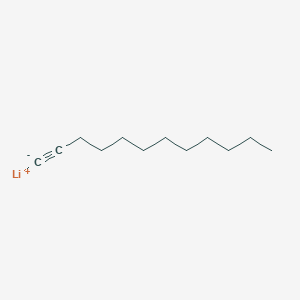
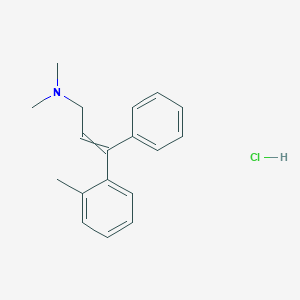
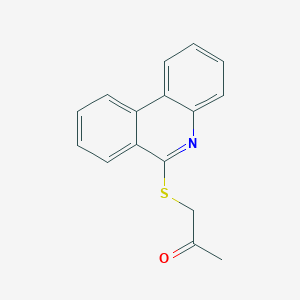
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

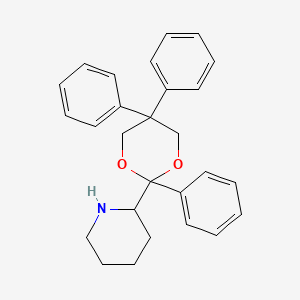
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
